molecular formula C22H20N2O3 B6508660 3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899385-52-5

3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B6508660
CAS No.: 899385-52-5
M. Wt: 360.4 g/mol
InChI Key: PEOOAKGYKMPBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromeno[2,3-d]pyrimidine-dione class, characterized by a fused chromene (benzopyran) ring system condensed with a pyrimidine-dione core. Chromeno-pyrimidine derivatives are typically synthesized via cyclocondensation reactions, such as microwave-assisted cyclization of 2-amino-3-cyano-4H-chromenes with formamidine acetate under solvent-free conditions .

Properties

IUPAC Name

3-butyl-2-(2-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-3-4-13-24-20(15-10-6-5-9-14(15)2)23-21-18(22(24)26)19(25)16-11-7-8-12-17(16)27-21/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOOAKGYKMPBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iron-Based Nanocatalysts

Iron oxide nanoparticles (Fe₃O₄ NPs) functionalized with polymers or silica matrices are widely employed due to their Lewis acidity and recyclability. For example:

  • Fe₃O₄@PVA-Cu(II) NPs catalyze the condensation of 2-methylbenzaldehyde (1 ), malononitrile (12 ), and thiobarbituric acid (11a ) in ethanol at 40°C, yielding 85–97% of the target compound. The catalyst activates the aldehyde’s carbonyl group and stabilizes intermediates via chelation (Figure 1).

  • ZnFe₂O₄ NPs under solvent-free conditions at 75°C achieve 86–97% yield in 7–30 minutes, leveraging dual acid-base sites for Knoevenagel-Michael-cyclization cascades.

Table 1: Performance of Iron-Based Catalysts

CatalystConditionsYield (%)TimeReusability
Fe₃O₄@PVA-Cu(II) NPsEtOH, 40°C85–9722 min4 cycles
ZnFe₂O₄ NPsSolvent-free, 75°C86–977–30 min5 cycles
γ-Fe₂O₃@HAp-Ni²⁺ NPsEtOH, RT85–9515–35 min6 cycles

Organocatalytic Approaches

Organocatalysts like L-proline or thiourea derivatives enable asymmetric synthesis of the chromeno-pyrimidine core. Pandey et al. demonstrated that diarylprolinol silyl ethers catalyze the reaction of 2-methylbenzaldehyde, dimedone, and urea in water, forming the chromene ring via enamine activation. The butyl group is introduced via alkylation of the β-ketoester precursor prior to cyclization. Yields reach 90–96% with 20 mol% catalyst loading.

Solvent-Free and Green Chemistry Methods

Eco-friendly protocols avoid toxic solvents and reduce waste:

  • Ionic liquid-mediated synthesis : [BMIM]Br facilitates the reaction at 100°C, achieving 88–95% yield in 10–30 minutes. The ionic liquid acts as both solvent and catalyst, enhancing electrophilicity of the aldehyde.

  • Water-ethanol mixtures : TsOH (10 mol%) in H₂O/EtOH (2:1) under reflux yields 88–92% via Knoevenagel-Michael-cyclization sequences.

Mechanistic Insights

The synthesis proceeds through three key steps (Figure 2):

  • Knoevenagel Condensation : 2-Methylbenzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.

  • Michael Addition : Thiobarbituric acid attacks the nitrile, generating a tetrahedral intermediate.

  • Cyclization and Tautomerization : Intramolecular nucleophilic attack forms the pyrimidine ring, followed by keto-enol tautomerization to stabilize the dione.

Challenges and Optimization

  • Substituent Effects : Electron-withdrawing groups on the aldehyde reduce yields (e.g., nitro groups: 70–75%), while electron-donating groups (e.g., methoxy: 90–95%) enhance reactivity.

  • Catalyst Recovery : Fe₃O₄-based NPs are magnetically separable, retaining >90% activity after 5 cycles .

Chemical Reactions Analysis

Types of Reactions

3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring positions, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted chromeno-pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of chromeno[2,3-d]pyrimidine compounds exhibit significant anticancer properties. The structural features of 3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione suggest it may also possess similar activities.

  • Case Study: Cytotoxicity Tests
    A study evaluating various chromeno[2,3-d]pyrimidine derivatives found that certain compounds showed micromolar cytotoxic activity against human tumor cell lines such as MDA-MB231 and HCT116. The mechanism of action often involves cell cycle arrest and induction of apoptosis in cancer cells .

Antimicrobial Properties

Chromeno derivatives have been documented for their antimicrobial activities against a range of pathogens. The compound could be a candidate for further studies in this area.

  • Data Table: Antimicrobial Activity of Related Compounds
Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundTBDTBD

Anti-inflammatory Effects

Compounds in the chromeno family have shown promise as anti-inflammatory agents. The potential for this compound to modulate inflammatory pathways could be explored further.

Neuroprotective Effects

Emerging research suggests that chromeno compounds may also exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis which enhances yield and reduces reaction time.

Synthesis Route Example:

  • Start with the appropriate chromene precursor.
  • Introduce the butyl and methyl groups via alkylation reactions.
  • Purify the final product using chromatography techniques.

Mechanism of Action

The mechanism of action of 3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The following table compares key structural and functional features of the target compound with related pyrimidine-dione derivatives:

Compound Class Core Structure Substituents/Modifications Biological Activity Key Findings References
Chromeno[2,3-d]pyrimidine-diones Chromene + pyrimidine-dione 3-butyl, 2-(2-methylphenyl) Potential antimicrobial/antioxidant Derivatives (e.g., 4c, 4e) show antibacterial activity against S. aureus and antioxidant effects via DPPH assay .
Thieno[2,3-d]pyrimidine-diones Thiophene + pyrimidine-dione 2-hydroxy/methoxy-phenyl groups Tyrosinase inhibition IC₅₀ values: 0.51–3.03 mM (vs. kojic acid, 0.32 mM). Hydroxy groups enhance activity via Cu²⁺ chelation in tyrosinase .
Pyrido[2,3-d]pyrimidine-diones Pyridine + pyrimidine-dione 3-methoxy-4-(allyloxy)phenyl PACAP receptor antagonism PA-8 (CID 6485327) acts as a selective PACAP I receptor antagonist .
Benzothieno[2,3-d]pyrimidine-diones Benzothiophene + pyrimidine-dione 2-methylthio, 3-amino groups Anti-inflammatory, cholinesterase inhibition Derivatives inhibit AChE and β-amyloid aggregation, suggesting Alzheimer’s therapeutic potential .

Key Structural and Functional Differences

  • Thieno derivatives exhibit sulfur-mediated metal coordination, critical for tyrosinase inhibition . Pyrido analogues (e.g., PA-8) prioritize receptor binding via extended aryl substituents .
  • Substituent Effects: Hydroxy/methoxy groups in thieno derivatives improve tyrosinase binding (IC₅₀ ~0.51 mM for 4g) . Alkyl chains (e.g., 3-butyl in the target compound) may enhance lipophilicity, affecting membrane permeability. Amino/hydrazine groups in benzothieno derivatives enable dual functionality (anti-inflammatory + anti-amyloid) .
  • Synthetic Routes: Chromeno derivatives are synthesized via microwave-assisted, solvent-free methods (85–92% yields) . Thieno compounds require heterocyclization in glacial acetic acid with DMSO . Pyrido analogues use multi-step alkylation and hydrazine hydrate reactions .

Pharmacological Profiles

  • Antimicrobial Activity: Chromeno derivatives (e.g., 4c, 4e) inhibit S. aureus growth comparably to streptomycin . Thieno compound 5-methyl-6-(2-methylthiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-dione shows superior activity to metronidazole .
  • Enzyme Inhibition: Thieno derivatives (e.g., 4g) inhibit tyrosinase via Cu²⁺ chelation, critical for hyperpigmentation treatment . Benzothieno analogues suppress acetylcholinesterase (AChE) and β-amyloid aggregation, relevant for Alzheimer’s disease .
  • Receptor Targeting :

    • Pyrido derivative PA-8 selectively antagonizes PACAP receptors, implicating roles in neuroendocrine regulation .

Biological Activity

3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS Number: 899385-52-5) is a synthetic compound belonging to the chromeno-pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that may include microwave-assisted techniques for efficiency. The structural identity is confirmed through various spectroscopic methods such as NMR and mass spectrometry. The molecular formula is C22H20N2O3C_{22}H_{20}N_{2}O_{3} with a molecular weight of approximately 360.41 g/mol .

Antitumor Activity

Recent studies have indicated that derivatives of chromeno[2,3-d]pyrimidine exhibit significant antiproliferative effects against various human cancer cell lines. For instance, compounds structurally related to this compound showed micromolar cytotoxicity against tumor cell lines such as MDA-MB231 and HCT116 with IC50 values ranging from 1.8 to 6 μM. Importantly, these compounds demonstrated selective toxicity towards cancer cells while exhibiting low toxicity towards normal fibroblast cells (IC50 > 25 μM) .

Antimicrobial Activity

The chromene moiety has been recognized for its broad spectrum of biological activities, including antimicrobial properties. Studies have shown that derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .

Case Studies and Research Findings

  • Antiproliferative Studies : A series of novel derivatives were synthesized and tested for their antiproliferative activity on several human tumor cell lines. Among these, the compound with a similar structure to this compound exhibited promising results with IC50 values indicating effective growth inhibition .
  • Molecular Docking Studies : In silico studies have been conducted to evaluate the binding affinity of this compound to various biological targets. These studies suggest that the compound may act as an inhibitor for key enzymes involved in tumor proliferation and survival pathways .

Summary Table of Biological Activities

Activity Type Cell Line/Organism IC50 Value (μM) Mechanism
AntitumorMDA-MB2311.8 - 6Cytotoxicity via cell cycle arrest
AntitumorHCT1161.8 - 6Cytotoxicity via apoptosis
AntimicrobialVarious BacteriaVariesCell wall synthesis inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-butyl-2-(2-methylphenyl)-chromeno[2,3-d]pyrimidine-4,5-dione, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. For example, chromeno-pyrimidine derivatives are often prepared by reacting substituted coumarins with aldehydes and thiourea in the presence of acidic catalysts like p-toluenesulfonic acid . Key intermediates (e.g., thiazole or thieno-pyrimidine precursors) are characterized using ¹H/¹³C NMR to confirm regiochemistry and mass spectrometry for molecular weight validation . X-ray crystallography is critical for resolving stereochemical ambiguities in intermediates, as demonstrated in related chromeno-pyrimidine structures .

Q. How is the structural integrity of this compound verified in academic research?

  • Methodological Answer : Structural validation combines single-crystal X-ray diffraction (SC-XRD) to determine bond lengths/angles and 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations. For instance, SC-XRD studies on analogous chromeno-pyrimidines revealed mean C–C bond deviations of 0.005 Å and disorder in substituents, requiring refinement with high data-to-parameter ratios (>13:1) . Purity is confirmed via HPLC (C18 columns, 25-min cycles) and elemental analysis .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across different assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., solvent polarity, pH) or cellular uptake variability. A systematic approach includes:

  • Dose-response profiling across multiple cell lines.
  • Molecular docking studies to predict binding affinities to targets like kinases or GPCRs, as done for chromeno-pyrimidines with piperidine substituents .
  • Metabolic stability assays (e.g., microsomal incubation) to assess bioavailability differences . Adjusting substituents (e.g., replacing the butyl chain with shorter alkyl groups) can isolate structure-activity relationships (SAR) .

Q. What strategies optimize the synthetic yield of this compound while minimizing side products?

  • Methodological Answer : Optimization involves:

  • Catalyst screening : Acidic catalysts (e.g., p-TSA) improve cyclization efficiency in chromeno-pyrimidine synthesis .
  • Solvent selection : Polar aprotic solvents (DMF) enhance alkylation of thieno-pyrimidine intermediates, while K₂CO₃ promotes nucleophilic substitution .
  • Temperature control : Lower temperatures (0–5°C) reduce dimerization during condensation steps.
  • Byproduct analysis : LC-MS monitors side products (e.g., dealkylated derivatives), guiding recrystallization or column chromatography for purification .

Q. How can computational models predict the physicochemical properties and drug-likeness of this compound?

  • Methodological Answer : Tools like SwissADME or Molinspiration calculate logP, topological polar surface area (TPSA), and Lipinski rule compliance. For example, chromeno-pyrimidines with piperidine groups show TPSA values <140 Ų and logP <5, suggesting good membrane permeability . DFT calculations (e.g., Gaussian 09) model HOMO-LUMO gaps to predict reactivity, while molecular dynamics simulations assess stability in lipid bilayers .

Data Contradiction and Validation

Q. How should researchers address discrepancies in NMR data between synthesized batches?

  • Methodological Answer : Batch variations often stem from residual solvents or tautomeric forms. Solutions include:

  • Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).
  • Deuterated solvent screening : DMSO-d₆ vs. CDCl₃ to resolve signal splitting .
  • Spiking experiments : Adding authentic samples to confirm peak assignments.

Experimental Design

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

  • Methodological Answer : Standardized assays include:

  • MTT/PrestoBlue for cytotoxicity (IC₅₀ determination) in cancer cell lines.
  • Annexin V/PI staining to quantify apoptosis.
  • Cell cycle analysis (flow cytometry) to identify G1/S or G2/M arrest.
  • Kinase inhibition profiling (e.g., EGFR, CDK4/6) using recombinant enzymes and ADP-Glo™ assays .

Structural Modification and SAR

Q. Which substituents on the chromeno-pyrimidine scaffold enhance selectivity toward neurological targets?

  • Methodological Answer : Modifications to the 3-butyl and 2-methylphenyl groups influence blood-brain barrier (BBB) penetration. Strategies include:

  • Introducing electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring to increase lipophilicity.
  • Replacing the butyl chain with cyclic amines (e.g., piperidine) to improve solubility and target engagement, as seen in related CNS-active pyrimidines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.